2PyG
Description
2PyG (8-(2-pyridyl)-2'-deoxyguanosine) is a fluorescent guanosine analog designed to study nucleic acid folding and energy transfer dynamics. It integrates a pyridyl group at the C8 position of guanine, enabling it to act as a sensitive probe for G-quadruplex (G4) structures . Unlike canonical guanine, this compound exhibits fluorescence properties modulated by its microenvironment. In aqueous solutions, its quantum yield (Φ) is low (~0.01) due to solvent-mediated quenching via proton transfer between the excited pyridyl nitrogen and water . However, in G4 structures, Φ increases significantly (up to 0.05) due to cation coordination at the O6 position of guanine, which enhances energy transfer efficiency (ηt) . This compound’s syn glycosidic conformation can perturb native G4 topology but remains a valuable tool for detecting structural transitions and energy transfer in telomeric and oncogenic DNA sequences (e.g., c-Kit) .
Properties
Molecular Formula |
C15H16N6O4 |
|---|---|
Molecular Weight |
344.33 |
IUPAC Name |
8-(2-Pyridyl)-2'-deoxyguanosine |
InChI |
InChI=1S/C15H16N6O4/c16-15-19-13-11(14(24)20-15)18-12(7-3-1-2-4-17-7)21(13)10-5-8(23)9(6-22)25-10/h1-4,8-10,22-23H,5-6H2,(H3,16,19,20,24)/t8-,9+,10+/m0/s1 |
InChI Key |
CJWJWSHVISEFOC-IVZWLZJFSA-N |
SMILES |
OC[C@@H]1[C@H](C[C@H](N2C(C3=NC=CC=C3)=NC4=C2N=C(N)NC4=O)O1)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-PyG; 2 PyG; 2PyG |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2PyG is compared to two structurally related analogs: StG (8-(2-phenylethenyl)-2'-deoxyguanosine) and 4PVG (8-[2-(pyrid-4-yl)-ethenyl]-2'-deoxyguanosine). Key differences are summarized below:
Table 1: Comparative Analysis of this compound, StG, and 4PVG
Key Findings
Photophysical Properties :
- StG and 4PVG exhibit red-shifted excitation/emission maxima compared to this compound, making them suitable for multiplexed imaging .
- StG demonstrates the highest Φ in G4 structures (Φ = 0.15), outperforming this compound (Φ = 0.05) and 4PVG (Φ = 0.08) due to reduced solvent quenching and anti glycosidic conformation .
Structural Compatibility :
- StG and 4PVG adopt anti glycosidic conformations, causing minimal perturbation to G4 topology, while this compound’s syn preference destabilizes some G4 folds .
- In K<sup>+</sup> buffer, this compound stabilizes hybrid G4 structures (ΔTm ≈ +5°C vs. wild-type), whereas StG and 4PVG closely mimic native folding .
Energy Transfer Efficiency :
- All three probes show ηt values 2–20× higher in G4 than in duplex DNA, attributed to cation-mediated proximity between the probe and DNA bases .
- This compound’s ηt increases by 70–350% in G4 vs. unfolded DNA, enabling sensitive detection of structural transitions at low concentrations (<250 pM) .
Solvent Effects :
- This compound and 4PVG exhibit doubled Φ in D2O, confirming water-mediated quenching via proton transfer. StG’s Φ remains stable across solvents due to its hydrophobic phenylethenyl group .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
